molecular formula C28H34N8O3 B15252144 H-His-Leu-N(naphth-2-yl)His-NH2

H-His-Leu-N(naphth-2-yl)His-NH2

Cat. No.: B15252144
M. Wt: 530.6 g/mol
InChI Key: YUTICYVTCZBXOS-SDHOMARFSA-N
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Description

The compound H-His-Leu-N(naphth-2-yl)His-NH2 is a synthetic peptide that combines histidine, leucine, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Leu-N(naphth-2-yl)His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The naphthyl group is introduced through a specific coupling reaction with the histidine residue.

    Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the histidine residues, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can target the naphthyl group, potentially converting it to a dihydronaphthyl derivative.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxo-histidine derivatives.

    Reduction: Dihydronaphthyl derivatives.

    Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

Chemistry

H-His-Leu-N(naphth-2-yl)His-NH2 is used as a model compound in peptide chemistry to study the effects of aromatic groups on peptide stability and reactivity.

Biology

In biological research, this compound is used to investigate the role of histidine residues in protein interactions and enzyme catalysis.

Medicine

Industry

In the industrial sector, this compound is used in the development of novel materials with specific binding properties for sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of H-His-Leu-N(naphth-2-yl)His-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues can coordinate with metal ions, influencing enzyme activity. The naphthyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    H-His-Leu-His-NH2: A similar peptide without the naphthyl group.

    H-His-Leu-N(phenyl)His-NH2: A peptide with a phenyl group instead of a naphthyl group.

    H-His-Leu-N(benzyl)His-NH2: A peptide with a benzyl group.

Uniqueness

H-His-Leu-N(naphth-2-yl)His-NH2 is unique due to the presence of the naphthyl group, which provides distinct hydrophobic and aromatic properties. This enhances its binding affinity and specificity compared to similar peptides without the naphthyl group.

Properties

Molecular Formula

C28H34N8O3

Molecular Weight

530.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide

InChI

InChI=1S/C28H34N8O3/c1-17(2)9-24(35-27(38)23(29)11-20-13-31-15-33-20)28(39)36(25(26(30)37)12-21-14-32-16-34-21)22-8-7-18-5-3-4-6-19(18)10-22/h3-8,10,13-17,23-25H,9,11-12,29H2,1-2H3,(H2,30,37)(H,31,33)(H,32,34)(H,35,38)/t23-,24-,25-/m0/s1

InChI Key

YUTICYVTCZBXOS-SDHOMARFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](CC3=CN=CN3)C(=O)N)NC(=O)[C@H](CC4=CN=CN4)N

Canonical SMILES

CC(C)CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(CC3=CN=CN3)C(=O)N)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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